

# Certificate of Analysis: 4-Hydroxy Trimethoprim-d9 - A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy Trimethoprim-d9

Cat. No.: B15144458

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This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, **4-Hydroxy Trimethoprim-d9**. It is intended for researchers, scientists, and drug development professionals who utilize such standards in their analytical workflows.

## Compound Information

Parameter	Specification
Product Name	4-Hydroxy Trimethoprim-d9
CAS Number	1794752-40-1
Molecular Formula	C <sub>14</sub> H <sub>9</sub> D <sub>9</sub> N <sub>4</sub> O <sub>4</sub>
Molecular Weight	315.37 g/mol <a href="#">[1]</a>
Chemical Structure	2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one

## Physicochemical Properties

Parameter	Method	Result
Appearance	Visual Inspection	White to Off-White Solid
Solubility	USP <1236>	Soluble in DMSO
Melting Point	USP <741>	Not Determined

## Purity and Identity

Test	Method	Specification	Result
Purity by HPLC	HPLC-UV	≥98.0%	99.5%
Identity by <sup>1</sup> H NMR	<sup>1</sup> H NMR	Conforms to Structure	Conforms
Identity by Mass Spec.	ESI-MS	Conforms to Structure	Conforms
Isotopic Purity	Mass Spectrometry	≥99% Deuterated	99.8%
Residual Solvents	USP <467>	Meets USP Limits	Conforms
Water Content	Karl Fischer Titration	≤1.0%	0.2%

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established procedures for the analysis of trimethoprim and related compounds.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 μm particle size).[1]
- Mobile Phase: A gradient mixture of 0.025 M sodium phosphate buffer and acetonitrile with 0.4% triethylamine.[1]
- Flow Rate: 1.2 mL/min.[1]

- Detection: UV detection at 260 nm.[\[1\]](#)
- Injection Volume: 20  $\mu$ L.
- Procedure: A solution of **4-Hydroxy Trimethoprim-d9** is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total peak area.

## Nuclear Magnetic Resonance (NMR) for Structural Confirmation

This protocol is based on general methods for the structural elucidation of organic molecules.

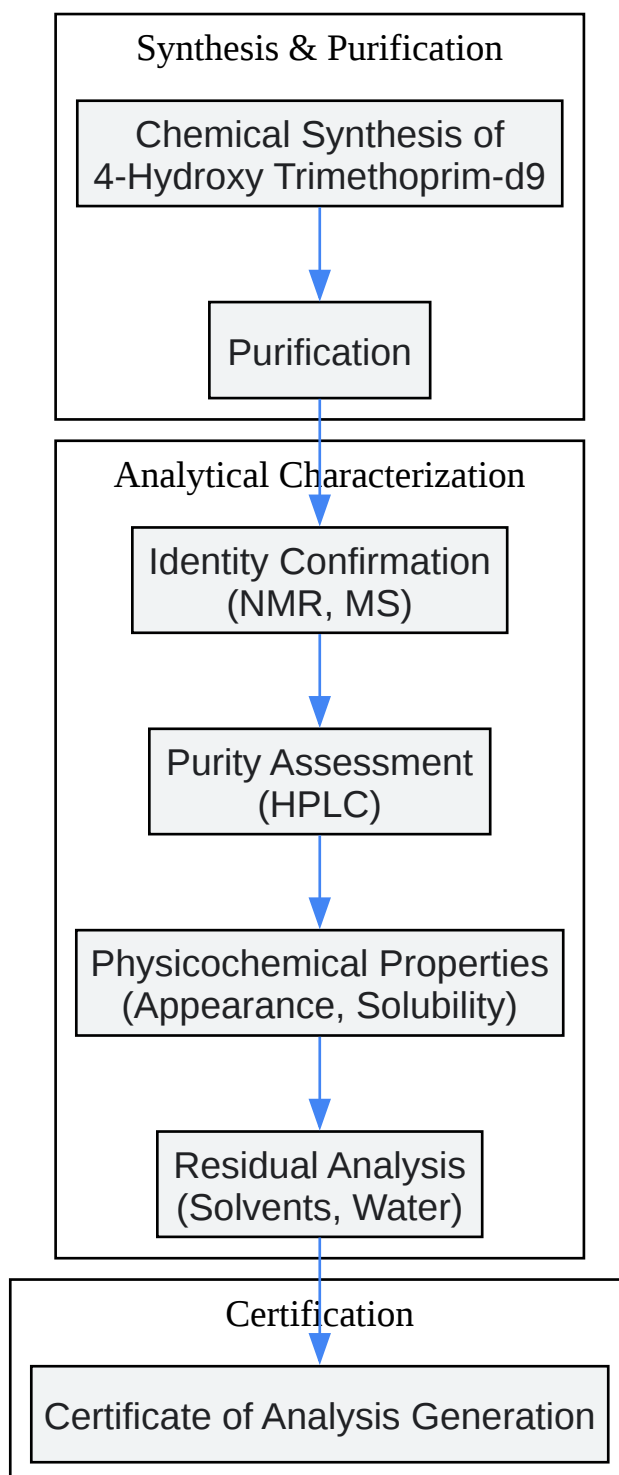
- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
- Internal Standard: Tetramethylsilane (TMS).
- Procedure: A sample of **4-Hydroxy Trimethoprim-d9** is dissolved in DMSO-d6. The  $^1\text{H}$  NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the chemical structure.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

This method is derived from common practices for the analysis of small molecules by mass spectrometry.

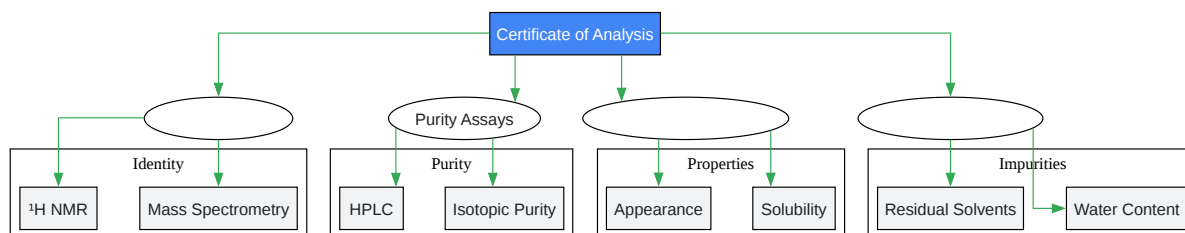
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is determined to confirm the molecular weight.
- Procedure for Isotopic Purity: The relative intensities of the deuterated and non-deuterated isotopic peaks are measured to calculate the isotopic purity.

## Visualizations



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Caption: Experimental workflow for the certification of **4-Hydroxy Trimethoprim-d9**.



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Caption: Logical hierarchy of tests on a Certificate of Analysis.

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## References

- 1. applications.emro.who.int [applications.emro.who.int]
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